molecular formula C17H10BrN3O2 B15080176 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile CAS No. 284682-49-1

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile

Cat. No.: B15080176
CAS No.: 284682-49-1
M. Wt: 368.2 g/mol
InChI Key: KMLCCNPHXSWWMJ-UHFFFAOYSA-N
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Description

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The quinazolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.

    Acetylation: The brominated quinazolinone is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzonitrile: Finally, the acetylated quinazolinone is coupled with benzonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate
  • 1-(5-Bromo-2-hydroxyphenyl)ethanone

Uniqueness

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the quinazolinone core with the benzonitrile moiety makes it a valuable compound for various research applications.

Properties

CAS No.

284682-49-1

Molecular Formula

C17H10BrN3O2

Molecular Weight

368.2 g/mol

IUPAC Name

4-[2-(6-bromo-4-oxoquinazolin-3-yl)acetyl]benzonitrile

InChI

InChI=1S/C17H10BrN3O2/c18-13-5-6-15-14(7-13)17(23)21(10-20-15)9-16(22)12-3-1-11(8-19)2-4-12/h1-7,10H,9H2

InChI Key

KMLCCNPHXSWWMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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